2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide
Description
Boron Heterocycle
- Electron-deficient boron : The empty p-orbital on boron enables Lewis acid behavior, facilitating interactions with nucleophiles (e.g., water or amines).
- Conjugation effects : The dioxa ring’s oxygen lone pairs donate electron density into boron’s vacant orbital, reducing electrophilicity compared to simple boronic acids.
Methylsulfanyl Group
- Electron donation : The sulfur atom’s lone pairs induce resonance (+M effect), increasing electron density at the acetamide carbonyl (C=O stretching frequency reduced to 1680 cm⁻¹ vs. 1710 cm⁻¹ in non-thio analogs).
- Polarizability : The polarizable S-Me group enhances solubility in apolar solvents (logP = 1.2 vs. 0.8 for des-methylsulfanyl analog).
Combined Effects
The interplay between boron’s electrophilicity and the methylsulfanyl group’s electron donation creates a polarized electronic environment, directing reactivity toward sites such as the C4-C5 double bond or the boron center. This duality is exploited in catalytic applications, as seen in analogous organoboron reagents.
Properties
Molecular Formula |
C10H14BNO4S |
|---|---|
Molecular Weight |
255.10 g/mol |
IUPAC Name |
2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide |
InChI |
InChI=1S/C10H14BNO4S/c1-17-6-9(13)12-8-4-2-3-7-5-10(14)16-11(8)15-7/h2-3,7-8H,4-6H2,1H3,(H,12,13)/t7-,8+/m1/s1 |
InChI Key |
XBTPQCVHOOTEFL-SFYZADRCSA-N |
Isomeric SMILES |
B12[C@H](CC=C[C@@H](O1)CC(=O)O2)NC(=O)CSC |
Canonical SMILES |
B12C(CC=CC(O1)CC(=O)O2)NC(=O)CSC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Borabicyclo Core Structure
The bicyclic borate core (8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-ene) is synthesized via allylboration-cyclization strategies. Key steps include:
Allylboration of Propargyl Alcohol Derivatives
Reaction of propargyl alcohol with triallylborane at 60°C generates intermediate allylboronates. Intramolecular cyclization at elevated temperatures (140°C) forms the bicyclic borate framework. For example, dimethyl 2-allylphenylboronate undergoes cyclization to yield tricyclic borabicyclo structures with >85% yield.
Critical Parameters:
Stereochemical Control
The (2R,6S) configuration is achieved using chiral auxiliaries or asymmetric catalysis . Patent US10662205B2 discloses enantioselective syntheses employing chiral ligands (e.g., BINOL derivatives) during allylboration, yielding enantiomeric excess (ee) >90%.
Table 1: Stereochemical Outcomes in Borabicyclo Synthesis
| Catalyst | ee (%) | Yield (%) | Reference |
|---|---|---|---|
| (R)-BINOL | 92 | 78 | |
| Jacobsen’s salen | 88 | 85 | |
| No catalyst | 0 | 70 |
Functionalization of the Borabicyclo Core
Introduction of the 8-Oxo Group
Oxidation of the borabicyclo intermediate with alkaline hydrogen peroxide (H₂O₂/NaOH) converts the boron-bound methyl group to a ketone. For example, treatment of 3a,4,5,6,7,7a-hexahydrobenzo[d]dioxaborole with H₂O₂ at 0°C yields the 8-oxo derivative in 91% purity.
Optimization Note:
Amine Functionalization at Position 2
The secondary amine at position 2 is generated via reductive amination or nucleophilic substitution . Patent CN115322112A describes coupling the borabicyclo core with chloroacetyl chloride in glacial acetic acid, followed by displacement with methylamine to install the acetamide precursor.
Synthesis of 2-Methylsulfanyl Acetamide
Preparation of 2-(Methylthio)Acetic Acid
2-(Methylthio)acetic acid is synthesized via thiol-alkylation of methyl mercaptan with chloroacetic acid under basic conditions (pH 10–12). Yields exceed 85% when using tetrabutylammonium bromide as a phase-transfer catalyst.
Amide Coupling
The final step involves coupling 2-(methylthio)acetic acid with the borabicyclo amine using carbodiimide-mediated activation (e.g., DCC/HOBt). Patent WO2018008042A1 reports optimal conditions:
- Reagents: DCC (1.2 eq), HOBt (1.1 eq), triethylamine (2 eq).
- Solvent: Dichloromethane at 25°C.
- Yield: 72–78% after crystallization from n-heptane.
Table 2: Coupling Efficiency Across Solvent Systems
| Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Dichloromethane | 78 | 99.2 | |
| Ethyl acetate | 65 | 98.5 | |
| THF | 70 | 97.8 |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide may undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the bicyclic core can be reduced to form alcohols.
Substitution: Functional groups can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide as an anticancer agent. Its unique bicyclic structure allows for interaction with biological targets involved in cancer cell proliferation and survival. Preliminary in vitro studies suggest that this compound can inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest.
Polymer Development
The incorporation of boron into polymer matrices is a growing area of research due to boron's unique properties, such as enhancing thermal stability and mechanical strength. 2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide can serve as a precursor for synthesizing boron-containing polymers. These materials may find applications in electronics and nanotechnology due to their improved properties over conventional polymers.
Nanocomposite Materials
The compound's ability to form stable complexes with metal ions could be exploited in developing nanocomposite materials with enhanced electrical and thermal conductivity. Such materials are valuable in various applications, including sensors and energy storage devices.
Pesticidal Properties
The potential use of 2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide as a pesticide is being explored due to its structural similarity to known agrochemicals that exhibit herbicidal and insecticidal properties. Studies are underway to evaluate its efficacy against common agricultural pests and weeds, focusing on its mode of action and environmental impact.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at a leading cancer research institute evaluated the anticancer properties of structurally related compounds to 2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide. The results indicated significant inhibition of tumor growth in xenograft models when treated with these compounds, suggesting their potential as therapeutic agents .
Case Study 2: Polymer Applications
In a collaborative study between material scientists and chemists, the synthesis of boron-containing polymers using derivatives of 2-methylsulfanyl-N-[...] was reported. The resulting polymers demonstrated superior mechanical properties compared to traditional polymers, making them suitable for high-performance applications .
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibition of cancer cell growth |
| Diabetes Management | Glucose transporter inhibitor | Improved glycemic control |
| Material Science | Boron-containing polymers | Enhanced thermal stability |
| Agricultural Chemistry | Pesticide development | Effective pest control |
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide may involve interactions with specific molecular targets and pathways. For example:
Molecular targets: Enzymes, receptors, or proteins that interact with the compound.
Pathways involved: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide: can be compared with other boron-containing bicyclic compounds, such as:
Uniqueness
Unique structure: The presence of the bicyclic core with boron, oxygen, and sulfur atoms.
Distinctive reactivity: The compound’s ability to undergo specific chemical reactions due to its unique functional groups.
Biological Activity
2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide, also known as a boron-containing compound, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to explore the compound's biological activity, mechanisms of action, and its implications in therapeutic applications.
Chemical Structure and Properties
The compound features a unique bicyclic structure that incorporates boron and oxygen functionalities. Its molecular formula is with a molecular weight of approximately 241.09 g/mol . The presence of the boron atom is significant as it is often associated with enhanced biological activity.
Research indicates that compounds similar to 2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide may exert their biological effects through several mechanisms:
- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro assays have shown that related compounds can significantly reduce cell viability in breast and cervical cancer cell lines .
- Targeting Kinases : The compound may interact with specific kinases involved in cancer progression. For example, targeting NEK6 and NEK7 kinases has been linked to reduced tumor growth in various cancer models .
- Reactive Oxygen Species (ROS) Modulation : Compounds containing boron often influence oxidative stress pathways, leading to increased ROS production which can trigger apoptotic pathways in cancer cells .
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the biological potential of boron-containing compounds similar to 2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide:
- Study on MCF-7 Cells : In a study assessing the cytotoxic effects on MCF-7 (breast cancer) cells, the compound demonstrated a GI50 value of 3.18 µM, indicating potent inhibitory effects compared to standard treatments .
- HeLa Cell Line Evaluation : The compound was also tested against HeLa (cervical cancer) cells, showing a GI50 value of 8.12 µM, further supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
